molecular formula C13H22N2O5 B1488034 2-[4-(tert-Butoxycarbonyl)-3,3-dimethyl-2-oxo-1-piperazinyl]acetic acid CAS No. 1822800-93-0

2-[4-(tert-Butoxycarbonyl)-3,3-dimethyl-2-oxo-1-piperazinyl]acetic acid

Cat. No. B1488034
M. Wt: 286.32 g/mol
InChI Key: KJVJQDDQSHYWGO-UHFFFAOYSA-N
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Description

This compound is a type of tert-butyloxycarbonyl (Boc) protected amine . The Boc group is a protecting group used in organic synthesis . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .


Synthesis Analysis

The synthesis of this compound involves the introduction of the tert-butoxycarbonyl group into a variety of organic compounds . This process has been developed using flow microreactor systems, which are more efficient, versatile, and sustainable compared to traditional batch processes .


Molecular Structure Analysis

The molecular structure of this compound includes a tert-butoxycarbonyl group attached to a piperazinyl group . The InChI code for this compound is 1S/C11H20N2O4/c1-11(2,3)17-10(16)13-5-4-12-8(7-13)6-9(14)15/h8,12H,4-7H2,1-3H3,(H,14,15) .


Chemical Reactions Analysis

The Boc group in this compound can be removed using strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the t-butyl cation intermediate to alkylate other nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 257.33 . The compound is stored in a dark place at room temperature .

Safety And Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust and contact with skin and eyes, and to wear protective clothing, gloves, safety glasses, and a dust respirator .

Future Directions

The future directions for this compound involve its use in the development of new synthetic organic chemistry processes . The introduction of the tert-butoxycarbonyl group into a variety of organic compounds using flow microreactor systems represents a more efficient, versatile, and sustainable approach compared to traditional batch processes .

properties

IUPAC Name

2-[3,3-dimethyl-4-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxopiperazin-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O5/c1-12(2,3)20-11(19)15-7-6-14(8-9(16)17)10(18)13(15,4)5/h6-8H2,1-5H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJVJQDDQSHYWGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N(CCN1C(=O)OC(C)(C)C)CC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(tert-Butoxycarbonyl)-3,3-dimethyl-2-oxo-1-piperazinyl]acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[4-(tert-Butoxycarbonyl)-3,3-dimethyl-2-oxo-1-piperazinyl]acetic acid

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